3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
Overview
Description
“3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde” is a chemical compound . It is a derivative of pyrazolo[3,4-b]pyridine, a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers .
Synthesis Analysis
Pyrazolo[3,4-b]pyridine derivatives can be synthesized from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This method provided the desired products with moderate to good yields .
Molecular Structure Analysis
Pyrazolo[3,4-b]pyridines are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners (the [3,4-b], [3,4-c], [4,3-c], [4,3-b], and [1,5-a]), which are the possible fusions of a pyrazole and a pyridine ring . They can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .
Chemical Reactions Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .
Scientific Research Applications
Synthesis of Heterocyclic Chalcones and Dipyrazolopyridines
Researchers Quiroga et al. (2010) developed a method for synthesizing novel 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes, which were then used to create chalcone analogues and dipyrazolopyridines. This indicates the compound's utility in forming complex organic structures (Quiroga, Díaz, Insuasty, Abonía, Nogueras, & Cobo, 2010).
Sonogashira-Type Reactions
Vilkauskaitė et al. (2011) utilized similar compounds in Sonogashira-type cross-coupling reactions, leading to the production of pyrazolo[4,3-c]pyridines. This study showcases the application of the compound in facilitating important chemical reactions (Vilkauskaitė, Šačkus, & Holzer, 2011).
Synthesis of Trifluoromethyl-substituted Pyrazolopyridines
Palka et al. (2014) reported a synthesis method for trifluoromethyl-substituted pyrazolopyridines using similar compounds. Their approach highlights the versatility of 3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde in synthesizing fluorinated compounds (Palka, Di Capua, Anzini, Vilkauskaitė, Šačkus, & Holzer, 2014).
Hydrogen-bonded Assembly in Derivatives
Quiroga et al. (2012) explored the hydrogen-bonded assembly in derivatives of pyrazolo[3,4-b]pyridine, demonstrating the compound's potential in forming complex molecular structures through hydrogen bonding (Quiroga, Díaz, Cobo, & Glidewell, 2012).
Study of Photophysical Properties
Patil et al. (2010) synthesized heterocyclic orthoaminoaldehyde derivatives and studied their photophysical properties, indicating the compound's utility in optical and electronic applications (Patil, Shelar, Rote, Toche, & Jachak, 2010).
Future Directions
properties
IUPAC Name |
3-chloro-2H-pyrazolo[3,4-b]pyridine-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-6-5-1-4(3-12)2-9-7(5)11-10-6/h1-3H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYVXXHBRGOOQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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